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An In-depth Technical Guide to 1,3,5-Trimethyl-2-
phenoxy-benzene
For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist
This comprehensive technical guide provides a detailed overview of the physical and chemical

properties of 1,3,5-trimethyl-2-phenoxy-benzene, a substituted diaryl ether with potential

applications in pharmaceutical and materials science. This document delves into the

compound's structural characteristics, physicochemical parameters, synthesis methodologies,

and spectroscopic profile, offering valuable insights for researchers and developers in relevant

fields.

Molecular Structure and Physicochemical
Properties
1,3,5-Trimethyl-2-phenoxy-benzene, also known as 2-phenoxy-mesitylene, possesses a

unique molecular architecture that dictates its physical and chemical behavior. The molecule

consists of a mesitylene (1,3,5-trimethylbenzene) core bonded to a phenoxy group through an

ether linkage at the 2-position.
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Molecular Structure:

Figure 1: 2D structure of 1,3,5-Trimethyl-2-phenoxy-benzene.

The presence of three methyl groups on one of the benzene rings introduces significant steric

hindrance around the ether linkage, influencing the molecule's conformation and reactivity.

Physicochemical Data Summary:

Property Value Source

CAS Number 61343-87-1 [1]

Molecular Formula C₁₅H₁₆O [1]

Molecular Weight 212.29 g/mol [1]

Boiling Point 289.9 °C at 760 mmHg [2]

Density 1.016 g/cm³ [2]

Flash Point 124.1 °C [2]

Refractive Index 1.556 [2]

Synthesis Methodologies
The synthesis of 1,3,5-trimethyl-2-phenoxy-benzene can be achieved through several

established synthetic routes, primarily involving the formation of the diaryl ether bond. The

choice of method often depends on the availability of starting materials, desired scale, and

tolerance to specific reaction conditions.

Ullmann-Type Condensation
The Ullmann condensation is a classical and widely used method for the synthesis of diaryl

ethers, involving a copper-catalyzed reaction between an aryl halide and a phenol.

Reaction Scheme:

Figure 2: Ullmann condensation for the synthesis of 1,3,5-trimethyl-2-phenoxy-benzene.
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Experimental Protocol (Kidwai et al., 2007): While the full text of the specific procedure by

Kidwai and colleagues was not accessible for this guide, a general protocol for a copper-

catalyzed Ullmann diaryl ether synthesis is as follows.[2] The causality behind this choice of

reagents lies in the ability of the copper(I) catalyst to facilitate the coupling of the aryl halide

and the phenoxide, which is generated in situ by the base. DMF is a suitable polar aprotic

solvent that can solubilize the reactants and withstand the required reaction temperature.

Step-by-Step Methodology:

To a reaction vessel, add 2-bromo-1,3,5-trimethylbenzene, phenol, potassium carbonate

(K₂CO₃), and a catalytic amount of copper(I) iodide (CuI).

Add dimethylformamide (DMF) as the solvent.

Heat the reaction mixture to 110 °C with stirring under an inert atmosphere.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by column chromatography to obtain 1,3,5-trimethyl-2-phenoxy-
benzene.

Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have emerged as powerful alternatives for C-O

bond formation, often offering milder reaction conditions and broader substrate scope

compared to traditional Ullmann reactions.

Reaction Scheme:

Figure 3: Palladium-catalyzed synthesis of 1,3,5-trimethyl-2-phenoxy-benzene.
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Experimental Protocol (General procedure based on Liu & Larock, 2006): The specific protocol

from Liu and Larock's work was not available in full for this guide.[2] The rationale for using a

palladium catalyst with a specific ligand like Xantphos is to create a catalytically active species

that can undergo oxidative addition with the aryl halide, followed by transmetalation with the

phenoxide and reductive elimination to form the diaryl ether. The choice of base and solvent is

crucial for the efficiency of the catalytic cycle.

Step-by-Step Methodology:

In a reaction flask, combine 2-iodo-1,3,5-trimethylbenzene, phenol, a suitable base (e.g.,

Cs₂CO₃ or K₃PO₄), palladium(II) acetate (Pd(OAc)₂), and a phosphine ligand such as

Xantphos.

Add an anhydrous, deoxygenated solvent like toluene or dioxane.

Heat the mixture to 100 °C under an inert atmosphere and stir until the reaction is complete

as monitored by TLC or GC-MS.

After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of

celite to remove inorganic salts and the catalyst.

Wash the filtrate with water and brine, then dry the organic layer over a drying agent.

Remove the solvent under reduced pressure and purify the residue by column

chromatography.

Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution can also be employed for the synthesis of diaryl ethers,

particularly when the aromatic ring is activated by electron-withdrawing groups. In the case of

1,3,5-trimethyl-2-phenoxy-benzene synthesis, this would typically involve the reaction of an

activated mesitylene derivative with a phenoxide.

Reaction Scheme:

Figure 4: Nucleophilic aromatic substitution for the synthesis of 1,3,5-trimethyl-2-phenoxy-
benzene.
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Experimental Protocol (General procedure based on Eberbach & Hensle, 1993): The full

experimental details from the cited literature were not accessible.[2] The principle of this

reaction is the attack of the nucleophilic phenoxide on the electron-deficient carbon of the aryl

halide. Fluorine is a good leaving group in SNAr reactions due to its high electronegativity,

which activates the ring towards nucleophilic attack. THF is a common solvent for such

reactions.

Step-by-Step Methodology:

Prepare sodium phenoxide by reacting phenol with a strong base like sodium hydride (NaH)

in an anhydrous solvent such as tetrahydrofuran (THF).

To the solution of sodium phenoxide, add 2-fluoro-1,3,5-trimethylbenzene.

Heat the reaction mixture to reflux and monitor its progress.

Once the reaction is complete, cool the mixture and quench it carefully with water.

Extract the product with an organic solvent.

Wash the organic layer, dry it, and remove the solvent.

Purify the crude product using an appropriate method like column chromatography.

Spectroscopic and Chemical Characterization
Due to the limited availability of published experimental data for 1,3,5-trimethyl-2-phenoxy-
benzene, a predictive analysis based on the spectroscopic data of structurally related

compounds is provided below. This section will be updated as experimental data becomes

available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted):

Aromatic Protons (Phenoxy group): Multiplets in the range of δ 7.0-7.4 ppm.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.americanelements.com/3976-35-0-1-3-5-trimethyl-2-phenylbenzene
https://www.benchchem.com/product/b3054614?utm_src=pdf-body
https://www.benchchem.com/product/b3054614?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3054614?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Aromatic Protons (Mesitylene ring): A singlet at approximately δ 6.8-7.0 ppm, corresponding

to the two equivalent aromatic protons on the trimethylbenzene ring.

Methyl Protons: A singlet at around δ 2.2-2.4 ppm for the nine equivalent protons of the three

methyl groups.

¹³C NMR (Predicted):

Aromatic Carbons (Phenoxy group): Peaks in the region of δ 115-160 ppm.

Aromatic Carbons (Mesitylene ring):

Quaternary carbons attached to the methyl and phenoxy groups will appear in the

downfield region of the aromatic spectrum.

The CH carbons of the mesitylene ring will be in the typical aromatic region.

Methyl Carbons: A peak in the aliphatic region, typically around δ 20-25 ppm.

Infrared (IR) Spectroscopy
Predicted IR Absorptions:

C-O-C Stretch (Aryl ether): A strong, characteristic band around 1200-1250 cm⁻¹

(asymmetric stretch) and another band around 1000-1050 cm⁻¹ (symmetric stretch).

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

Aliphatic C-H Stretch (Methyl groups): Peaks just below 3000 cm⁻¹.

Aromatic C=C Bending: Several bands in the 1450-1600 cm⁻¹ region.

C-H Out-of-Plane Bending: Bands in the 690-900 cm⁻¹ region, which can be indicative of the

substitution pattern on the aromatic rings.

Mass Spectrometry (MS)
Predicted Fragmentation Pattern:
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Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 212, corresponding to

the molecular weight of the compound.

Key Fragments:

Loss of a methyl group ([M-15]⁺) at m/z 197.

Cleavage of the ether bond, leading to fragments corresponding to the phenoxy radical

(m/z 93) and the trimethylphenyl cation (m/z 119) or the trimethylphenoxide radical and

the phenyl cation (m/z 77).

Further fragmentation of these primary ions.

Reactivity and Potential Applications
The chemical reactivity of 1,3,5-trimethyl-2-phenoxy-benzene is influenced by the electron-

donating nature of the methyl groups and the ether linkage. The steric hindrance from the

ortho-methyl groups can affect reactions targeting the ether oxygen or the adjacent aromatic

positions.

Potential applications for this compound and its derivatives could lie in:

Pharmaceutical Intermediates: As a building block for more complex molecules with potential

biological activity.[1]

Materials Science: As a monomer or additive in the synthesis of polymers with specific

thermal or mechanical properties.

Ligand Synthesis: The core structure could be functionalized to create novel ligands for

catalysis.

Conclusion
1,3,5-Trimethyl-2-phenoxy-benzene is a sterically hindered diaryl ether with a defined set of

physicochemical properties. Its synthesis can be accomplished through various established

coupling methodologies. While experimental spectroscopic data is not readily available in the

public domain, its spectral characteristics can be reasonably predicted based on its structure.

This technical guide serves as a foundational resource for researchers interested in exploring
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the chemistry and potential applications of this compound. Further experimental validation of its

properties and reactivity is encouraged to fully elucidate its scientific and commercial potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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